Methyl 2-furoate, also known as methyl furan-2-carboxylate, is an organic compound with the molecular formula and a molecular weight of approximately 126.11 g/mol. It is classified as a carboxylic ester and is structurally related to 2-furoic acid. The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, and a carboxylate functional group, making it an important intermediate in organic synthesis and various
Methyl 2-furoate is considered a flammable liquid with a moderate flash point. It is recommended to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in a laboratory setting.
While research on methyl 2-furoate is ongoing, there are areas where more information is needed. These include:
Methyl 2-furoate exhibits biological activity that has been explored in various studies. It has been reported in the context of natural products, particularly within species such as Actinidia chinensis (kiwifruit), indicating potential roles in flavor or fragrance profiles . Additionally, its derivatives and related compounds have shown antimicrobial properties, which may be relevant for pharmaceutical applications.
Several methods exist for synthesizing methyl 2-furoate:
Methyl 2-furoate has diverse applications:
Interaction studies involving methyl 2-furoate focus on its behavior in various chemical environments. Kinetic modeling has been conducted to understand its pyrolysis, which is crucial for optimizing combustion processes in biodiesel applications. These studies provide insights into how methyl 2-furoate interacts with other compounds during thermal decomposition .
Methyl 2-furoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl Furan-3-carboxylate | Similar ester structure | Different position of the carboxylate group |
Ethyl 2-furoate | Ethyl ester instead of methyl | Altered volatility and solubility properties |
Methyl Furan-4-carboxylate | Carboxylate group at position four | Different reactivity and synthesis pathways |
Methyl Thiophene-2-carboxylate | Contains sulfur instead of oxygen | Unique electronic properties affecting reactivity |
Methyl 2-furoate is unique due to its specific position of the carboxyl group on the furan ring, influencing its reactivity and applications compared to other similar compounds. Its role as a versatile intermediate makes it particularly valuable in organic synthesis and industrial applications .
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